N-(furan-2-ylmethyl)-N'-(2-phenylethyl)ethanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(furan-2-ylmethyl)-N’-(2-phenylethyl)ethanediamide is an organic compound that features both furan and phenylethyl groups. Compounds with such structures are often of interest in various fields of chemistry and biology due to their potential biological activities and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(furan-2-ylmethyl)-N’-(2-phenylethyl)ethanediamide typically involves the reaction of furan-2-carbaldehyde with 2-phenylethylamine in the presence of a suitable catalyst. The reaction conditions may include:
- Solvent: Common solvents include ethanol or methanol.
- Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
- Catalyst: Acidic catalysts such as hydrochloric acid or sulfuric acid may be used to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors, continuous flow systems, and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(furan-2-ylmethyl)-N’-(2-phenylethyl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Furanones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use as a pharmaceutical intermediate or active ingredient.
Industry: Used in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of N-(furan-2-ylmethyl)-N’-(2-phenylethyl)ethanediamide would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The furan and phenylethyl groups may play a role in binding to these targets and modulating their activity.
Comparison with Similar Compounds
Similar Compounds
N-(furan-2-ylmethyl)-N’-(2-phenylethyl)ethanediamide: Unique due to the presence of both furan and phenylethyl groups.
N-(furan-2-ylmethyl)-N’-(2-phenylethyl)propanediamide: Similar structure but with a propanediamide backbone.
N-(furan-2-ylmethyl)-N’-(2-phenylethyl)butanediamide: Similar structure but with a butanediamide backbone.
Uniqueness
N-(furan-2-ylmethyl)-N’-(2-phenylethyl)ethanediamide is unique due to its specific combination of furan and phenylethyl groups, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C15H16N2O3 |
---|---|
Molecular Weight |
272.30 g/mol |
IUPAC Name |
N'-(furan-2-ylmethyl)-N-(2-phenylethyl)oxamide |
InChI |
InChI=1S/C15H16N2O3/c18-14(15(19)17-11-13-7-4-10-20-13)16-9-8-12-5-2-1-3-6-12/h1-7,10H,8-9,11H2,(H,16,18)(H,17,19) |
InChI Key |
OGSYWTCDONIICI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)C(=O)NCC2=CC=CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.